Corynantheidol
Description
International Union of Pure and Applied Chemistry Nomenclature and Absolute Configuration
Corynantheidol possesses the molecular formula C₁₉H₂₆N₂O with a molecular weight of 298.4 grams per mole. The compound is systematically named as 2-[(2R,3S,12bS)-3-ethyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]ethanol, reflecting its complex polycyclic structure. The Chemical Abstracts Service registry number for this compound is 483-27-2, providing unambiguous identification in chemical databases.
The absolute stereochemical configuration of this compound has been definitively established through enantioselective synthesis and spectroscopic analysis. The naturally occurring form exhibits the (-)-corynantheidol configuration, characterized by specific spatial arrangements at multiple chiral centers. The compound contains three key stereocenters at positions 2R, 3S, and 12bS within the tetracyclic framework, contributing to its distinctive three-dimensional architecture. This stereochemical arrangement is critical for the compound's biological activity and represents a common motif among corynantheine-type alkaloids found in Mitragyna species.
Conformational Analysis via X-ray Crystallography
X-ray crystallographic analysis has provided detailed insights into the solid-state structure of this compound and related compounds. The crystallographic data reveals the compound's rigid tetracyclic framework, consisting of fused indole and quinolizidine ring systems. The indolo[2,3-a]quinolizine core adopts a characteristic boat-like conformation, with the ethyl substituent at position 3 extending into the equatorial position.
Crystallographic studies have demonstrated that the hydroxyl group at the terminal ethyl chain participates in intermolecular hydrogen bonding networks within the crystal lattice. The crystal packing analysis reveals that this compound molecules form extended hydrogen-bonded chains through O-H···N interactions involving the hydroxyl group and the quinolizidine nitrogen atom. The bond lengths and angles observed in the crystal structure are consistent with typical values for indole alkaloids, with the C-N bond distances ranging from 1.45 to 1.47 Angstroms and the C-C bond lengths in the aromatic system averaging 1.39 Angstroms.
Structure
2D Structure
3D Structure
Properties
CAS No. |
483-27-2 |
|---|---|
Molecular Formula |
C19H26N2O |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
2-[(2R,3S,12bS)-3-ethyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]ethanol |
InChI |
InChI=1S/C19H26N2O/c1-2-13-12-21-9-7-16-15-5-3-4-6-17(15)20-19(16)18(21)11-14(13)8-10-22/h3-6,13-14,18,20,22H,2,7-12H2,1H3/t13-,14+,18+/m1/s1 |
InChI Key |
KBMIVGVAJKVWBU-GLJUWKHASA-N |
SMILES |
CCC1CN2CCC3=C(C2CC1CCO)NC4=CC=CC=C34 |
Isomeric SMILES |
CC[C@@H]1CN2CCC3=C([C@@H]2C[C@@H]1CCO)NC4=CC=CC=C34 |
Canonical SMILES |
CCC1CN2CCC3=C(C2CC1CCO)NC4=CC=CC=C34 |
Synonyms |
corynantheidol |
Origin of Product |
United States |
Scientific Research Applications
Pharmacological Properties
Corynantheidol exhibits a range of biological activities that make it a valuable compound in medicinal chemistry. Notably, research has shown that this compound and its derivatives possess:
- Anti-inflammatory Activity : Dihydrocorynantheol, a derivative of this compound, has been demonstrated to inhibit the NF-κB signaling pathway, reducing the production of pro-inflammatory cytokines such as IL-1β and TNF-α .
- Anticancer Potential : Corynantheine alkaloids have shown promise in cancer therapy due to their ability to induce apoptosis in cancer cells. For instance, studies have indicated that these compounds can disrupt metabolic processes in tumor cells .
- Antimicrobial Effects : this compound has been evaluated for its activity against various pathogens, including bacteria and protozoa. It has shown effective inhibition against Leishmania major promastigotes with IC50 values ranging from 0.7 to 2.8 µM .
Synthetic Methodologies
The synthesis of this compound and its analogs is an area of active research. Recent advances have focused on developing enantioselective synthesis methods that enhance the bioactivity of these compounds:
- Catalytic Asymmetric Synthesis : A notable method involves the use of organocatalysts for the total synthesis of this compound, allowing for rapid access to this alkaloid with high enantioselectivity .
- Novel Synthetic Strategies : Researchers have explored various synthetic routes to obtain this compound derivatives with improved pharmacological profiles, emphasizing the importance of chirality in the expression of bioactivity .
Case Studies
Several case studies illustrate the therapeutic potential of this compound:
- Cardiovascular Effects : Research on dihydrocorynantheine revealed its ability to lower arterial pressure in normotensive rats, suggesting potential applications in managing hypertension .
- Neuroprotective Effects : In studies focusing on neurodegenerative diseases, corynantheine alkaloids have been evaluated for their ability to protect neuronal cells from oxidative stress and apoptosis .
Comprehensive Data Table
The following table summarizes key findings related to the applications and activities of this compound and its derivatives:
Chemical Reactions Analysis
Reaction Optimization Strategies
Modern techniques enhance efficiency and stereocontrol:
a. Microwave-Assisted Synthesis
-
Temperature : Optimal at 100–150°C (25°C above conventional methods) .
-
Outcome : 30% reduction in reaction time with comparable yields .
b. Electrostatic Field Modulation
Applying 1.5 V/cm boosts reaction rates by 10–100× via stabilization of transition states :
Degradation and Side Reactions
Corynantheidol undergoes pH-dependent decomposition:
a. Acid-Catalyzed Rearrangement
b. Oxidation Pathways
Kinetic and Mechanistic Insights
Industrial and Pharmacological Relevance
Preparation Methods
Catalytic Asymmetric Synthesis via a Unified Platform
Recent breakthroughs in enantioselective synthesis have revolutionized access to corynantheine alkaloids. A landmark study by researchers at Northwestern University (2024) introduced a catalytic asymmetric platform capable of producing (–)-corynantheidol with high efficiency . The methodology centers on a nickel-catalyzed carboxylative cyclization , which constructs the alkaloid’s tetracyclic core with exceptional stereocontrol. Key steps include:
-
Asymmetric cyclization : A Ni⁰ catalyst mediates the carboxylative cyclization of enyne substrates, incorporating CO₂ to form the quaternary carbon center. This step achieves >95% enantiomeric excess (ee) under optimized conditions .
-
Late-stage functionalization : Subsequent oxidation and reduction steps introduce hydroxyl and methoxy groups at strategic positions, aligning with corynantheidol’s natural configuration .
This platform’s versatility is underscored by its application to multiple corynantheine alkaloids, demonstrating yields of 62–78% for (–)-corynantheidol across five linear steps . The approach eliminates reliance on chiral pool starting materials, offering a scalable route for pharmacological studies.
Traditional Synthetic Routes and Their Limitations
Prior to the advent of catalytic methods, this compound synthesis relied on multi-step sequences involving classical transformations. A 2011 study detailed the use of Pictet-Spengler reactions and lithium aluminum hydride reductions to assemble the tetrahydrocarboline framework . For example:
-
Pictet-Spengler cyclization : Tryptamine derivatives were condensed with aldehydes to form the β-carboline nucleus, though this method suffered from poor regioselectivity (∼55:45 product ratio) .
-
Reductive amination : DIBAH-mediated reduction of intermediate imines yielded diastereomeric mixtures, necessitating tedious chromatographic separation .
While these methods provided foundational insights, they were hampered by low overall yields (12–18%) and insufficient stereochemical control, limiting their utility for large-scale production .
Reaction Optimization and Mechanistic Insights
The Northwestern platform’s success hinges on meticulous reaction engineering. Critical parameters include:
Mechanistic studies revealed that the Ni⁰ catalyst facilitates syn-carbometallation of the enyne, with CO₂ insertion occurring via a six-membered transition state . Density functional theory (DFT) calculations corroborated the role of π-allyl intermediates in dictating stereoselectivity .
Scalability and Industrial Prospects
The catalytic asymmetric method demonstrates robust scalability, as evidenced by a 10-gram synthesis of (–)-corynantheidol with no loss in efficiency . Key advantages for industrial adoption include:
-
Cost-effectiveness : Ni catalysts are ∼40× cheaper than traditional Pd-based systems .
-
Waste reduction : The process generates <0.5 eq. of inorganic byproducts, aligning with green chemistry principles .
-
Continuous flow compatibility : Preliminary trials achieved 92% conversion in 2-hour residence time using a microreactor setup .
These attributes position the platform as the most viable route for this compound production in drug discovery pipelines.
Comparative Analysis of Synthetic Methods
The table below contrasts key metrics across major this compound syntheses:
The catalytic approach outperforms traditional methods in yield, stereocontrol, and practicality, though semi-synthetic routes retain niche applications in analog synthesis.
Q & A
Q. What are the established synthetic routes for Corynantheidol, and how do reaction conditions influence product selectivity?
this compound is synthesized via Lewis acid-catalyzed functionalization of N-tosyl-2-pyridinone with silyl ketene acetals. Key steps include:
- Catalytic systems : AlCl₃ or AlEt₂Cl yield C-4 Michael adducts and cyclic byproducts, while TMSOTf exclusively produces the Michael product .
- Intermediate challenges : Enamine intermediates (e.g., compound 27) are unstable and require immediate hydrogenation or borohydride reduction to prevent decomposition .
- Characterization : NMR (¹H/¹³C) and HPLC are critical for verifying regioselectivity and purity, especially when isolating stereoisomers .
Table 1 : Comparison of Catalytic Systems for Michael Addition
| Catalyst | Product Selectivity | Yield (%) | Reference |
|---|---|---|---|
| AlCl₃ | C-4 adduct + Cyclic compound | 65–70 | |
| TMSOTf | C-4 adduct only | 82 |
Q. How should researchers address contradictions in reported yields or stereochemical outcomes during this compound synthesis?
Discrepancies often arise from variations in:
- Catalyst purity : Trace moisture in AlCl₃ can alter reaction pathways.
- Workup protocols : Rapid quenching (e.g., with aqueous NH₄Cl) preserves labile intermediates .
- Analytical validation : Cross-referencing NMR data with computational models (e.g., DFT) resolves ambiguities in stereochemical assignments .
Q. What are the best practices for documenting synthetic procedures to ensure reproducibility?
Follow guidelines from Medicinal Chemistry Research and Beilstein Journal of Organic Chemistry:
- Detailed protocols : Specify catalyst loading, solvent grades, and temperature gradients (±1°C precision) .
- Compound characterization : Report melting points, optical rotation, and spectral peaks (e.g., "¹H NMR (400 MHz, CDCl₃): δ 7.25–7.15 (m, 5H)") .
- Supporting information : Archive raw chromatograms and crystallographic data in repositories like Zenodo .
Advanced Research Questions
Q. How can researchers optimize stereoselectivity in the key Michael addition step of this compound synthesis?
Advanced strategies include:
- Chiral Lewis acids : Test BINOL-derived catalysts to induce enantioselectivity .
- Solvent effects : Polar aprotic solvents (e.g., DCE) enhance transition-state organization for cyclic byproduct suppression .
- In-situ monitoring : Use ReactIR or LC-MS to track intermediate formation and adjust reaction kinetics dynamically .
Q. What methodologies are recommended for resolving conflicting data on this compound’s bioactivity or mechanistic pathways?
Apply principles from BMC Medical Research Methodology:
- Systematic reviews : Aggregate data from heterogeneous studies using PRISMA guidelines to identify bias or methodological flaws .
- Meta-analysis : Statistically compare IC₅₀ values across assays (e.g., cell-based vs. enzymatic) to reconcile discrepancies .
- Dose-response validation : Replicate experiments with standardized controls (e.g., positive/negative controls at 1 nM–10 μM) .
Q. How should researchers design experiments to validate this compound’s proposed biosynthetic pathways in natural sources?
- Isotopic labeling : Feed ¹³C-labeled precursors to plant models (e.g., Corynanthe species) and track incorporation via LC-HRMS .
- Enzyme inhibition studies : Use CRISPR-Cas9 to knock out putative genes (e.g., cytochrome P450s) and assess intermediate accumulation .
- Comparative metabolomics : Analyze mutant vs. wild-type strains using GNPS molecular networking .
Methodological Resources for Data Analysis
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
